N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is a compound belonging to the class of pyridine carboxamides It is characterized by the presence of two pyridin-3-ylmethyl groups attached to a pyridine-2,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide typically involves the condensation of pyridine-2,3-dicarboxylic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid groups, followed by the addition of pyridin-3-ylmethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the pyridin-3-ylmethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,3-dicarboxamide derivatives.
Substitution: Formation of substituted pyridine-2,3-dicarboxamide compounds.
Scientific Research Applications
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. The pyridine rings in the compound can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features but different substitution patterns.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another pyridine carboxamide ligand with distinct coordination properties.
Uniqueness
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65873-09-8 |
---|---|
Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-N,3-N-bis(pyridin-3-ylmethyl)pyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-12-14-4-1-7-20-10-14)16-6-3-9-22-17(16)19(26)24-13-15-5-2-8-21-11-15/h1-11H,12-13H2,(H,23,25)(H,24,26) |
InChI Key |
AVBLGVUEFYTUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.